Isopropyl 4-(3-Aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

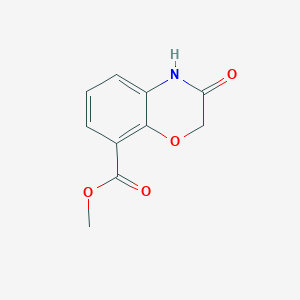

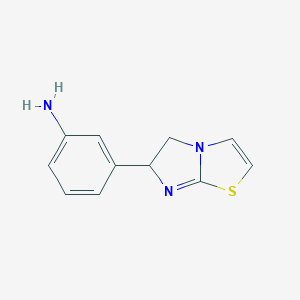

The compound is a complex organic molecule. It contains functional groups such as aminophenyl, isopropyl, methoxyethoxycarbonyl, and dimethylpyridine . These functional groups suggest that the compound could be used in various chemical reactions and could have potential applications in areas such as medicinal chemistry or materials science .

Synthesis Analysis

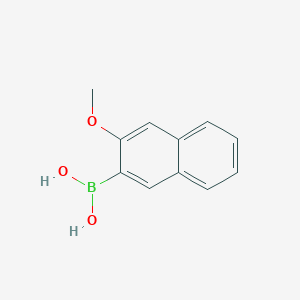

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is used to create a variety of complex organic molecules .Molecular Structure Analysis

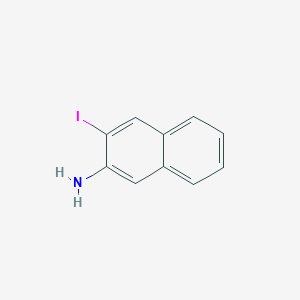

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . Additionally, the presence of the aminophenyl group suggests an aromatic ring with an attached amino group .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the aminophenyl group could participate in reactions such as electrophilic aromatic substitution . The isopropyl group could undergo reactions such as oxidation .Scientific Research Applications

Conversion of Plant Biomass to Chemicals

Recent Advances in Biomass Conversion

Research has demonstrated significant advances in the conversion of plant biomass into valuable chemicals, including a variety of derivatives that could serve as feedstocks for the chemical industry. This includes the transformation of hexose carbohydrates and lignocellulose into hydroxymethylfurfural (HMF) and its derivatives, which are pivotal for producing monomers, polymers, fuels, and other chemicals. Such methodologies could potentially be adapted for the synthesis or modification of complex organic compounds, including isopropyl 4-(3-aminophenyl)-1,4-dihydro-5-(2-methoxyethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate, for various applications in material science and pharmaceuticals (Chernyshev, Kravchenko, & Ananikov, 2017).

Degradation of Pharmaceuticals in Water

Degradation Pathways and Environmental Impact

Studies on the degradation of acetaminophen have shown how advanced oxidation processes (AOPs) can effectively reduce the presence of pharmaceutical compounds in water, leading to a variety of by-products. Understanding the degradation pathways and the fate of these by-products is crucial for environmental safety and could provide a model for studying the breakdown and environmental impact of other complex organic molecules, including the compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biodegradable Polymers from Renewable Resources

Synthesis and Application of Biodegradable Polymers

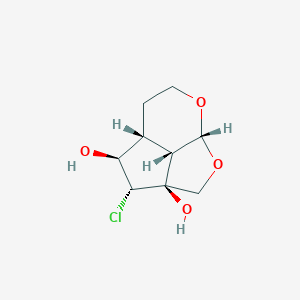

The development of polymers from renewable resources, such as 1,4:3,6-dianhydrohexitols (isosorbide, isomannide, and isoidide), highlights the potential for creating sustainable materials. These compounds offer rigidity, chirality, and non-toxicity, which are desirable features for pharmaceutical applications. This research direction could inspire the exploration of biodegradable and bioactive polymers incorporating this compound (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Future Directions

properties

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-12(2)28-21(25)18-14(4)23-13(3)17(20(24)27-10-9-26-5)19(18)15-7-6-8-16(22)11-15/h6-8,11-12,19,23H,9-10,22H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJDTMSUOZMUQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)N)C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)